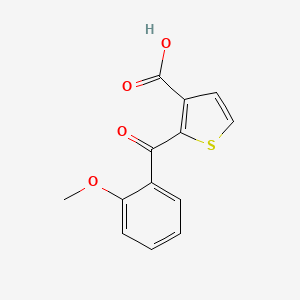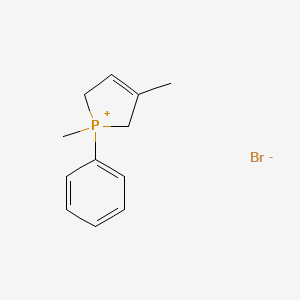
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide is an organophosphorus compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phospholium core with methyl and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide typically involves the reaction of a phosphine with an alkyl halide under controlled conditions. One common method includes the reaction of triphenylphosphine with methyl iodide, followed by the introduction of a phenyl group through a Grignard reaction. The resulting intermediate is then treated with bromine to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems allows for the efficient handling of reagents and the monitoring of reaction parameters, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to yield phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholium salts, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is utilized in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism by which 1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The phospholium core can interact with various molecular targets, facilitating the formation or breaking of chemical bonds. This reactivity is harnessed in synthetic applications to create complex molecules and materials.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another organophosphorus compound used in organic synthesis.
Tetramethylphosphonium bromide: A related phosphonium salt with different substituents.
Phenylphosphine: A simpler phosphine with a phenyl group.
Uniqueness
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide is unique due to its specific combination of methyl and phenyl groups attached to the phospholium core. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and materials science.
Propiedades
Fórmula molecular |
C12H16BrP |
|---|---|
Peso molecular |
271.13 g/mol |
Nombre IUPAC |
1,3-dimethyl-1-phenyl-2,5-dihydrophosphol-1-ium;bromide |
InChI |
InChI=1S/C12H16P.BrH/c1-11-8-9-13(2,10-11)12-6-4-3-5-7-12;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
FZBLZQMYUBFZNX-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC[P+](C1)(C)C2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


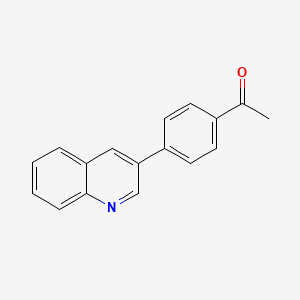

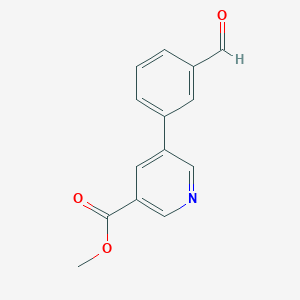
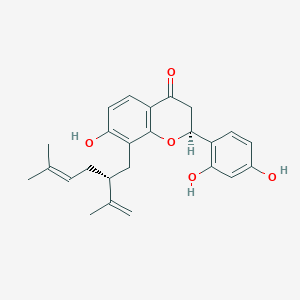

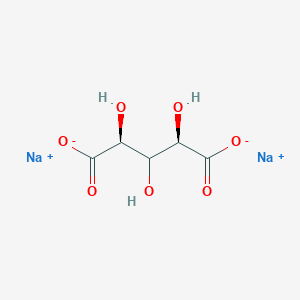

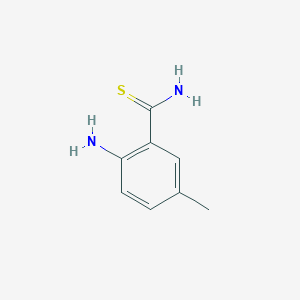
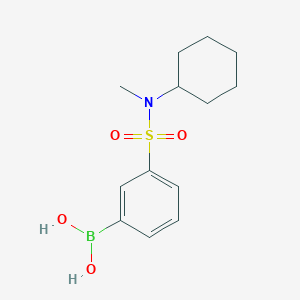
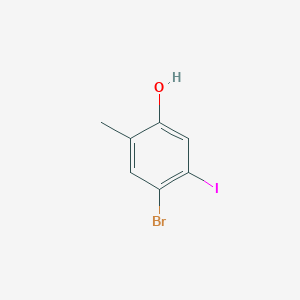

![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)

